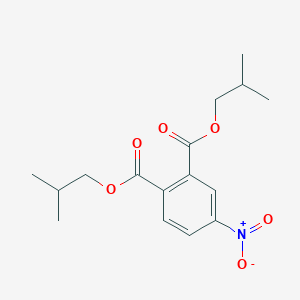
Bis(2-methylpropyl) 4-nitrobenzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylpropyl) 4-nitrobenzene-1,2-dicarboxylate is a chemical compound with the molecular formula C16H22O6N. It is an ester derivative of 4-nitrophthalic acid and is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylpropyl) 4-nitrobenzene-1,2-dicarboxylate typically involves the esterification of 4-nitrophthalic acid with 2-methylpropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylpropyl) 4-nitrobenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Amines or alcohols, room temperature or slightly elevated temperatures.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), elevated temperatures.
Major Products Formed
Reduction: 4-Aminobenzene-1,2-dicarboxylate.
Substitution: Various substituted esters or amides.
Hydrolysis: 4-Nitrophthalic acid and 2-methylpropanol.
Scientific Research Applications
Bis(2-methylpropyl) 4-nitrobenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the manufacture of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of Bis(2-methylpropyl) 4-nitrobenzene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester groups can also participate in hydrolysis reactions, releasing active metabolites that can modulate biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Bis(2-methylpropyl) phthalate: Similar ester structure but lacks the nitro group.
Diisobutyl phthalate: Another ester derivative of phthalic acid with similar industrial applications.
4-Nitrophthalic acid: The parent compound without the ester groups.
Uniqueness
Bis(2-methylpropyl) 4-nitrobenzene-1,2-dicarboxylate is unique due to the presence of both nitro and ester functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
53577-26-7 |
|---|---|
Molecular Formula |
C16H21NO6 |
Molecular Weight |
323.34 g/mol |
IUPAC Name |
bis(2-methylpropyl) 4-nitrobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H21NO6/c1-10(2)8-22-15(18)13-6-5-12(17(20)21)7-14(13)16(19)23-9-11(3)4/h5-7,10-11H,8-9H2,1-4H3 |
InChI Key |
IDHZDYSNJPVUFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


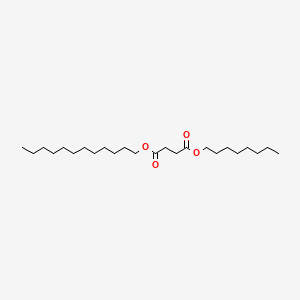

![3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene](/img/structure/B14648251.png)
![Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate](/img/structure/B14648259.png)
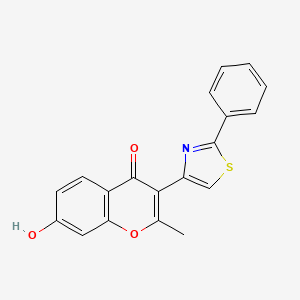

![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14648282.png)
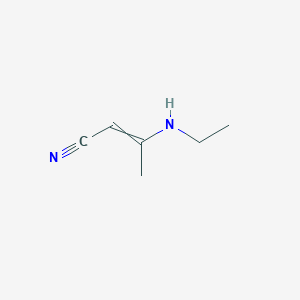
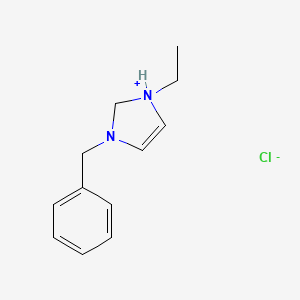

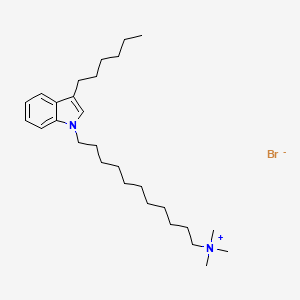
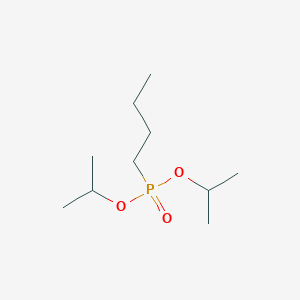

![2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole](/img/structure/B14648314.png)
